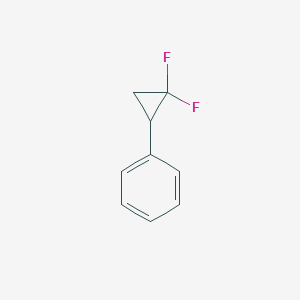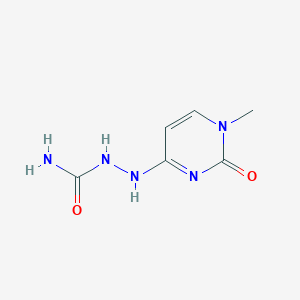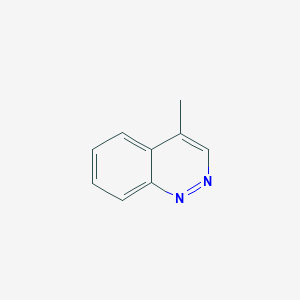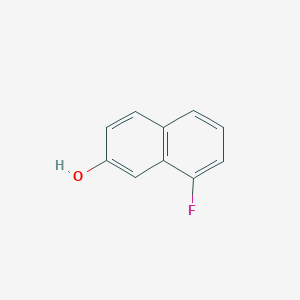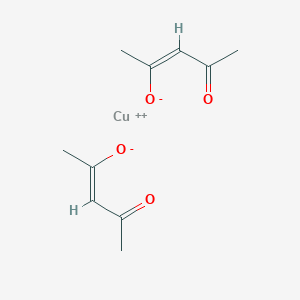
Copper(II) acetylacetonate
Vue d'ensemble
Description
Copper(II) acetylacetonate (Cu(acac)2) is an organometallic compound that has been studied extensively in recent years due to its interesting chemical and biological properties. It is a coordination complex that consists of a copper(II) ion surrounded by four acetylacetonate (acac) ligands in a tetrahedral arrangement. The compound has been used in a variety of applications, ranging from biomedical research to industrial synthesis.
Applications De Recherche Scientifique
Marine Chemistry : Copper(II) acetylacetonate is used to determine stability constants and concentrations of copper chelators in seawater. This method offers advantages over previous techniques in studying copper speciation in marine environments (Moffett & Zika, 1987).
Magnetic Properties : It's involved in the study of copper(II) compounds with subnormal magnetic moments, where its structural properties contribute to understanding the magnetic characteristics of these compounds (Kato, Jonassen, & Fanning, 1964).
Photodiode Development : this compound is used in light detection, specifically in the fabrication of photodiodes. Its optical properties play a key role in UV and visible light absorption (Abdel-Khalek et al., 2018).
Encapsulation in Zeolites : The compound is used in the encapsulation of copper(II) complexes in zeolites, altering its structural and electronic properties. This application is significant in the field of materials science (Ferreira et al., 2000).
Solvent and Spectral Studies : this compound’s solvatochromic behavior is studied in various solvents, providing insights into electronic properties and interactions (Movahedi & Golchoubian, 2006).
Catalysis and Surface Functionalization : It is used in anchoring on activated carbon and other surfaces for catalysis, showing applications in material chemistry and environmental science (Silva et al., 2004).
Electron Spin Resonance Studies : The compound is significant in electron spin resonance studies, contributing to the understanding of molecular orbital wave functions in copper(II) compounds (Maki & Mcgarvey, 1958).
Photocatalysis : this compound is used in the photocatalytic degradation of dyes, demonstrating its utility in environmental cleanup and pollution control (Basu et al., 2010).
Gravimetric Analysis : It has been employed as a reagent for the gravimetric determination of copper(II), aiding in analytical chemistry (Mehta, Gupta, & Pania, 1972).
Chemical Vapor Deposition : This compound is used in the chemical vapor deposition of copper, providing insights into thin-film deposition processes (Hammadi, Lecohier, & Dallaporta, 1993).
Solvent-Solute Interaction Studies : this compound's interaction with various solvents is investigated spectrophotometrically, contributing to a deeper understanding of solvent effects in chemical reactions (Kalinowski & Gałazka, 1980).
Surface Functionalization of Clays : Its immobilization on clays for various applications demonstrates its versatility in materials chemistry (Pereira et al., 2007).
Support for Catalysts : It is anchored onto mesoporous materials for catalysis, highlighting its role in heterogeneous catalysis (Silva et al., 2006).
Catalysis in Ionic Liquids : this compound is used in ionic liquids as a catalyst, showing its application in green chemistry and sustainable processes (Kantam, Neelima, & Reddy, 2006).
Atomic Layer Deposition Processes : Its role in atomic layer deposition processes on various surfaces is crucial in understanding thin-film growth and material properties (Ma & Zaera, 2013).
Solid-State Photochemistry : this compound is used in the photochemical formation of copper(II) oxide films, contributing to materials science and photolithography (Buono-Core et al., 1999).
Elastic Crystal Studies : Its unique properties enable the study of structural changes in elastic crystals, providing insights into flexible materials for electronics and optical devices (Worthy et al., 2018).
Mécanisme D'action
Target of Action
Copper(II) acetylacetonate, often abbreviated as Cu(acac)2, is an organometallic coordination compound . It is widely used as a catalyst for several organic reactions, including oxidation, cross-coupling, and polymerization reactions . Therefore, its primary targets are the reactants in these organic reactions.
Mode of Action
Cu(acac)2 interacts with its targets through coordination chemistry . The compound is a homoleptic acetylacetonate complex of copper(II), meaning that it consists of a copper(II) ion surrounded by acetylacetonate ligands . The acetylacetonate ligands can form a six-membered chelate ring with the copper ion, which is crucial for the compound’s catalytic activity .
Biochemical Pathways
Cu(acac)2 is involved in various biochemical pathways due to its role as a catalyst. For instance, it has been used in the aziridination of alkenes . It is also described as a catalyst for other types of reactions such as benzylation of alcohols, reduction of aromatic nitro compounds, aziridination, and epoxidation . The compound’s catalytic activity can significantly affect the rate and selectivity of these reactions .
Pharmacokinetics
It is known that the compound is insoluble in water , which could affect its bioavailability. More research is needed to fully understand the pharmacokinetics of Cu(acac)2.
Result of Action
The result of Cu(acac)2’s action is the facilitation of various organic reactions . By acting as a catalyst, it can increase the rate of these reactions and influence their outcomes . For example, in the aziridination of alkenes, Cu(acac)2 helps to add a nitrogen atom to the alkene, forming an aziridine .
Action Environment
The action of Cu(acac)2 can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s catalytic activity can be influenced by the temperature and pressure of the reaction environment
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The role of Copper(II) acetylacetonate in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is often attributed to the aggregation of metal enolates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Copper(II) acetylacetonate can be achieved through the reaction of Copper(II) chloride with acetylacetone in the presence of a base.", "Starting Materials": [ "Copper(II) chloride", "Acetylacetone", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or acetone)" ], "Reaction": [ "Dissolve Copper(II) chloride in a solvent to form a solution.", "Add acetylacetone to the solution and stir.", "Add a base to the solution and stir.", "Heat the solution to reflux for a period of time.", "Allow the solution to cool and filter the resulting precipitate.", "Wash the precipitate with a solvent and dry it to obtain Copper(II) acetylacetonate." ] } | |
| 13395-16-9 | |
Formule moléculaire |
C10H16CuO4 |
Poids moléculaire |
263.78 g/mol |
Nom IUPAC |
copper;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
Clé InChI |
ZKXWKVVCCTZOLD-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Cu] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |
Point d'ébullition |
Sublimes |
Color/Form |
Blue powder |
melting_point |
284 C degrees (decomposes) |
| 13395-16-9 | |
Description physique |
Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] |
Pictogrammes |
Irritant |
Numéros CAS associés |
17272-66-1 (Parent) |
Solubilité |
Slightly soluble in water; soluble in chloroform |
Synonymes |
acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of copper(II) acetylacetonate?
A1: The molecular formula of this compound is Cu(C5H7O2)2 with a molecular weight of 261.75 g/mol. []
Q2: What spectroscopic data is available for characterization?
A2: this compound can be characterized by various techniques. This includes:
- IR spectroscopy: Identifies functional groups and confirms the presence of acetylacetonate ligands. [, , ]
- X-ray diffraction: Reveals the crystal structure and coordination geometry around the copper center, often showing a square planar configuration. []
- EPR spectroscopy: Provides information about the electronic structure and coordination environment of the copper(II) ion. [, , ]
Q3: Is this compound stable in air and moisture?
A3: this compound is generally considered air-stable, but it can be sensitive to moisture. []
Q4: What solvents is this compound soluble in?
A4: It shows good solubility in organic solvents like chloroform, dimethylformamide (DMF), pyridine, and ethanol. [, , , ] The enthalpy change during dissolution in DMF and pyridine indicates specific solvation interactions, particularly with the copper ion. []
Q5: What are the prominent catalytic applications of this compound?
A5: this compound is a versatile catalyst used in various organic reactions:
- Aziridination of styrene: Catalyzes the formation of aziridines from styrene using PhI=NTs as a nitrogen source. While showing higher conversion compared to the homogeneous reaction, diffusion limitations can affect activity. []
- Huisgen-Click Reaction: Efficiently catalyzes the synthesis of 1,2,3-triazoles from organic azides and alkynes in water, suitable for both two- and three-component reactions. []
- Buchner Reaction: Catalyzes the chemospecific intramolecular Buchner reaction of N-benzyl-2-cyano-2-diazoacetamides to synthesize 9-aza-1-cyanobicyclo[5.3.0]deca-2,4,6-trien-10-ones. []
- Oxidative Carbonylation of Methanol: this compound incorporated into Y zeolites exhibits high catalytic activity for the conversion of methanol to dimethyl carbonate, a valuable fuel additive. [, ]
- Aerobic Epoxidation of Styrene: When supported on core-shell structured Fe3O4@SiO2 nanoparticles, it catalyzes styrene epoxidation using air as the oxygen source. This system allows for magnetic recovery and reuse of the catalyst. []
Q6: How does the solvent affect the catalytic activity of this compound?
A6: The choice of solvent significantly influences the catalytic activity of this compound. For instance, in the reduction of aromatic nitro-compounds using sodium borohydride, ethanol proves to be the most effective solvent. [] This emphasizes the importance of solvent optimization in reactions involving this catalyst.
Q7: Are there any examples of this compound being used in heterogeneous catalysis?
A7: Yes, immobilizing this compound on various supports enhances its utility in heterogeneous catalysis. Examples include:
- Amine-functionalized hexagonal mesoporous silica (HMS): Improves styrene conversion in aziridination compared to the homogeneous counterpart, but diffusion limitations are observed. []
- Triamine-functionalized activated carbon: Anchoring via Schiff condensation yields a catalyst active in various reactions. []
- Core-shell structured Fe3O4@SiO2 nanoparticles: Allows magnetic recovery and reuse in styrene epoxidation. []
- Ionic liquids: Facilitates catalyst recycling in aziridination and sulfimidation reactions. [, ]
Q8: Have computational methods been used to study this compound?
A8: Yes, density functional theory (DFT) calculations have been employed to understand solvent effects on the optical and magnetic properties of this compound. These studies successfully modeled solvatochromic shifts in electronic transitions and the influence of solvent basicity on EPR parameters. []
Q9: Can computational methods predict thermoelastic properties of materials containing this compound?
A9: Yes, quasi-harmonic lattice dynamics calculations have been successfully used to determine the thermoelastic moduli of this compound crystals. These calculations reveal anisotropic shrinkage of elastic moduli with increasing temperature, highlighting the importance of considering thermal effects in simulations. []
Q10: How do modifications to the acetylacetonate ligand affect the properties of copper(II) complexes?
A10: Modifications to the acetylacetonate ligand can significantly influence the properties of copper(II) complexes. For example:
- Introduction of oxygen functionalities: Reaction with diacyl peroxides can introduce acyloxy groups into the acetylacetonate ligand, influencing its reactivity. []
Q11: Are there strategies to improve the stability or solubility of this compound?
A11: While this compound is generally stable, its sensitivity to moisture might require specific handling. Encapsulation in a pillared layered clay has been shown to alter its structure and potentially enhance stability. []
Q12: What analytical methods are used to quantify this compound?
A12: Several analytical methods are used for quantification, including:
- Atomic absorption spectroscopy (AAS): Measures the absorption of light by copper atoms to determine the concentration of this compound. [, , ]
- Inductively coupled plasma atomic emission spectroscopy (ICP-AES): A highly sensitive technique for determining the elemental composition of materials, including the copper content in the complex. []
- X-ray photoelectron spectroscopy (XPS): Analyzes the surface composition and chemical states of copper in the complex, providing valuable insights into its interaction with support materials. [, , , , ]
Q13: Are there alternative compounds to this compound in various applications?
A13: Yes, alternative copper precursors have been investigated for applications like atomic layer deposition (ALD), including copper(I)(N,N'-di-sec-butylacetamidinate) and copper(I)(N(1(dimethylvinylsiloxy)-1-methylethano)-2-imino-4-pentanoate) (Cu-KI5). [] The choice of the most suitable precursor depends on the specific application and desired film properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
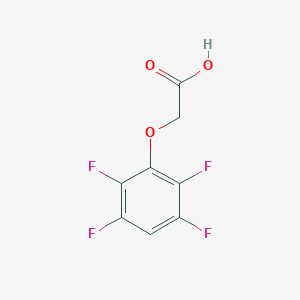
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)

